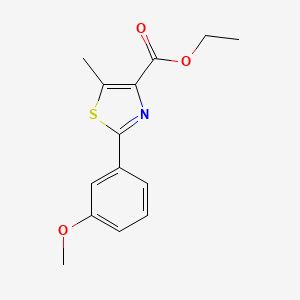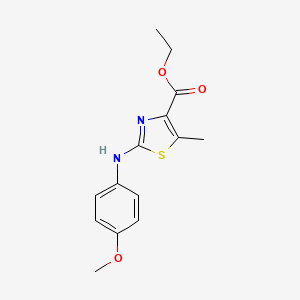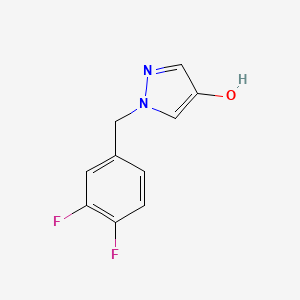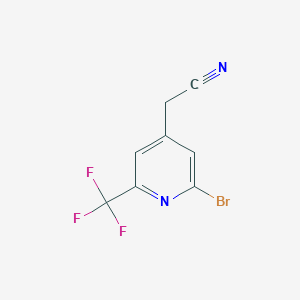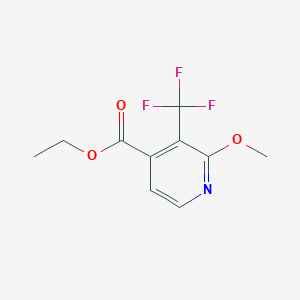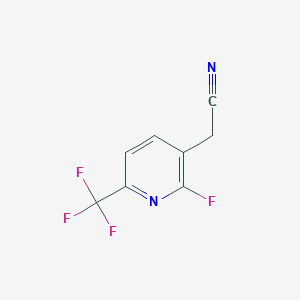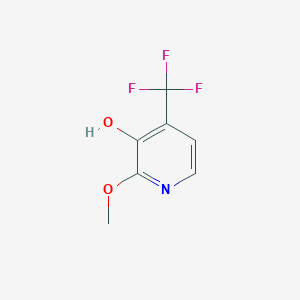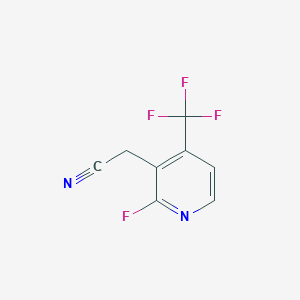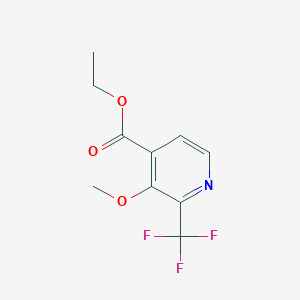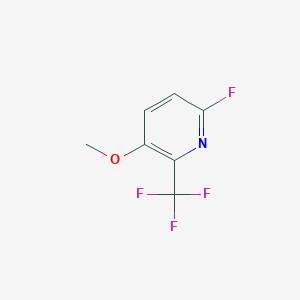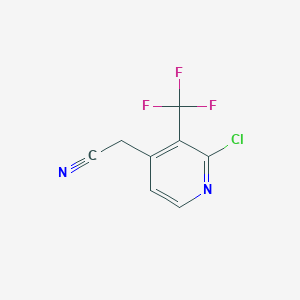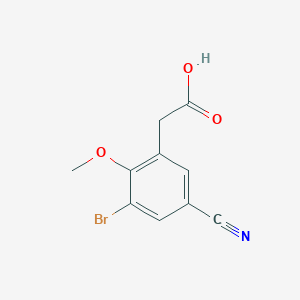
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid
Vue d'ensemble
Description
“2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C10H8BrNO4 . It is a derivative of acetic acid, with additional bromo, cyano, and methoxy functional groups attached to the phenyl group .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid” can be inferred from its molecular formula, C10H8BrNO4. It consists of a phenyl ring with bromo, cyano, and methoxy substituents, and an acetic acid moiety .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid” are not detailed in the literature, compounds with similar structures are known to undergo various reactions. For instance, pinacol boronic esters, which are structurally similar, can undergo catalytic protodeboronation .Applications De Recherche Scientifique
Metabolism Studies :
- In vivo metabolism of psychoactive phenethylamines like 2C-B in rats involves the formation of metabolites related to "2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid". This type of research aids in understanding the metabolic pathways of these substances in living organisms (Kanamori et al., 2002).
Crystallography and Molecular Structure Analysis :
- Studies in crystallography have synthesized and analyzed the molecular structure of compounds like "2-(3-Bromo-4-methoxyphenyl)acetic acid" to understand their chemical properties and interactions. This includes analyzing the orientation of various groups in the molecule and how they affect the overall structure (Guzei et al., 2010).
Natural Products and Antioxidant Activity :
- Bromophenol derivatives, including compounds structurally related to "2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid", have been isolated from marine algae. These compounds are studied for their antioxidant properties, suggesting potential applications in food and pharmaceuticals as natural antioxidants (Li et al., 2011).
Synthesis and Biological Activity of Novel Compounds :
- Research in this area involves synthesizing novel compounds, including derivatives of "2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid", and studying their biological activities. This can lead to the development of new pharmaceuticals and therapeutic agents (Rosca, 2020).
Antimicrobial and Anticancer Activity :
- Some studies focus on synthesizing derivatives of "2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid" and evaluating their antimicrobial and anticancer properties. This research is crucial for discovering new treatments for various diseases (El-Moneim, 2014).
Propriétés
IUPAC Name |
2-(3-bromo-5-cyano-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10-7(4-9(13)14)2-6(5-12)3-8(10)11/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYNDCDWQPFYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-cyano-2-methoxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)
